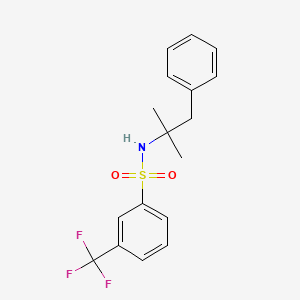
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Alkylation: The final step could involve the alkylation of the benzene ring with 2-methyl-1-phenylpropan-2-yl halide under Friedel-Crafts alkylation conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors, use of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups onto the benzene ring.
科学研究应用
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The trifluoromethyl group could enhance its binding affinity or metabolic stability.
相似化合物的比较
Similar Compounds
N-(2-Methyl-1-phenylpropan-2-yl)-benzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-(1-Phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Different alkyl group.
N-(2-Methyl-1-phenylpropan-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide: Different position of the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the specific alkyl group in N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide might confer unique properties such as enhanced lipophilicity, metabolic stability, or specific biological activity.
属性
CAS 编号 |
915797-70-5 |
|---|---|
分子式 |
C17H18F3NO2S |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(2-methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,12-13-7-4-3-5-8-13)21-24(22,23)15-10-6-9-14(11-15)17(18,19)20/h3-11,21H,12H2,1-2H3 |
InChI 键 |
CLBKYWIQEUVVDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
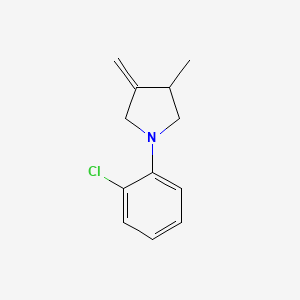
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
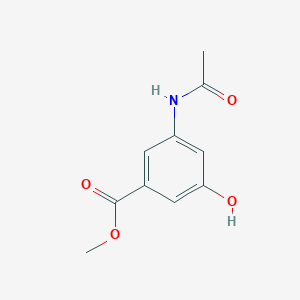
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
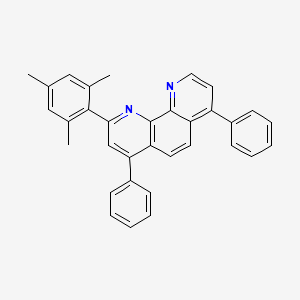
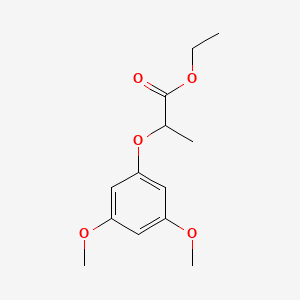
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
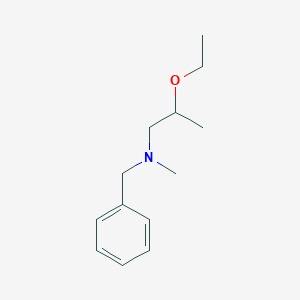
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
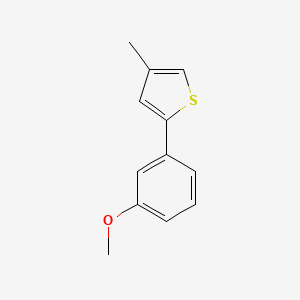
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
